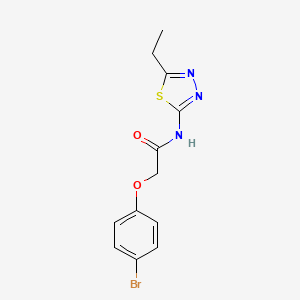
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as BPTAA, is a chemical compound that has been studied extensively for its potential use in scientific research. BPTAA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, and has been shown to reduce the production of inflammatory molecules in the body. 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to have anticancer properties, and has been shown to inhibit the growth of cancer cells in vitro. In addition, 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have an effect on the central nervous system, and has been shown to have anxiolytic and sedative effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is that it has been found to be relatively safe and non-toxic. It has been shown to have low toxicity in animal studies, and has been found to be well-tolerated in humans in clinical trials. However, one limitation of using 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One area of research is the development of new synthesis methods for 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide that are more efficient and cost-effective. Another area of research is the exploration of new scientific research applications for 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, such as its potential use in treating neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, and to determine its potential side effects and long-term safety in humans.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-(4-bromophenoxy)acetic acid with thiosemicarbazide, followed by reaction with ethyl iodide. The resulting compound is then treated with sodium hydroxide to yield 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. This synthesis method has been used in several studies and has been found to be effective in producing high yields of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use in a variety of scientific research applications. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. In addition, 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use in neuroscience research, as it has been found to have an effect on the central nervous system.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-2-11-15-16-12(19-11)14-10(17)7-18-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWFSRCZYDSYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5682510.png)
![6-[(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5682511.png)
![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)
![methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B5682526.png)
![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5682539.png)
![N-cyclopentyl-3-{5-[(methylthio)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5682542.png)
![6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)
![8-(1,3-benzothiazol-6-ylcarbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682580.png)
![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5682603.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682612.png)